

# Technical Support Center: Selection of High-Torularhodin Producing Yeast Strains

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## Compound of Interest

Compound Name: *Torularhodin*

Cat. No.: *B1231415*

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This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols for the successful selection and cultivation of high-**torularhodin** producing yeast strains.

## Frequently Asked Questions (FAQs)

Q1: Which yeast genera are known for producing high levels of **Torularhodin**?

A1: The primary producers of **torularhodin** are red yeasts, particularly from the genera *Rhodotorula* and *Sporobolomyces*.<sup>[1][2]</sup> Species such as *Rhodotorula mucilaginosa*, *Rhodotorula glutinis*, and *Sporobolomyces ruberrimus* have been extensively studied for their ability to synthesize significant amounts of **torularhodin** and other carotenoids like  $\beta$ -carotene and torulene.<sup>[2][3][4]</sup>

Q2: What is the general workflow for selecting a high-producing **torularhodin** strain?

A2: The typical workflow involves several key stages: isolation of pigmented yeasts from various environmental sources, primary screening based on colony color and growth rate, secondary screening to quantify total carotenoid production, strain identification, and finally, optimization of culture conditions to maximize **torularhodin** yield.<sup>[5][6]</sup> Strain improvement techniques, such as mutagenesis, can also be integrated into this workflow to enhance production.<sup>[3][7]</sup>

Q3: What are the key factors that influence **torularhodin** yield?

A3: **Torularhodin** production is influenced by a combination of physical and chemical factors. Key parameters include culture medium composition (carbon and nitrogen sources), temperature, pH, aeration, and light exposure.[8][9] Additionally, stress conditions, such as oxidative stress induced by chemical agents or exposure to UV-B radiation, have been shown to significantly increase **torularhodin** synthesis, suggesting it plays a protective role in the yeast cell.[4][10]

Q4: How can I increase the **torularhodin** yield from my yeast culture?

A4: To enhance **torularhodin** production, you can optimize fermentation conditions and apply specific stress factors. Strategies include:

- Media Optimization: Adjusting the carbon-to-nitrogen (C/N) ratio and selecting optimal carbon (e.g., glucose, glycerol) and nitrogen (e.g., peptone, yeast extract) sources.[11][12]
- Cultivation Parameters: Maintaining optimal temperature (typically 25-30°C) and pH (around 6.0-7.0).[8][13][14]
- Stress Induction: Exposing the culture to controlled light or oxidative stress can trigger a protective response, leading to higher **torularhodin** accumulation.[4][10]
- Strain Improvement: Employing mutagenesis techniques, like UV-B irradiation, to generate hyper-producing mutants.[3][7]

Q5: What methods are used for the extraction and quantification of **torularhodin**?

A5: Extraction of intracellular **torularhodin** requires cell wall disruption followed by solvent extraction. Common methods for cell lysis include acid treatment, enzymatic disruption, or mechanical milling.[4][14] Once the cells are disrupted, **torularhodin** is extracted using organic solvents like acetone, methanol, or hexane.[15][16] Quantification is typically performed using UV-Vis spectrophotometry or more accurately by High-Performance Liquid Chromatography (HPLC) with a photodiode array detector, which allows for the separation and quantification of individual carotenoids.[3][17]

## Troubleshooting Guide

Problem	Possible Causes	Solutions & Recommendations
Low or no red pigmentation in yeast colonies.	1. Incorrect yeast strain selected. 2. Suboptimal growth medium or conditions. 3. Culture is too young; pigment has not had time to develop.	1. Ensure you are working with a known carotenogenic species, like <i>Rhodotorula</i> or <i>Sporobolomyces</i> . <a href="#">[1]</a> 2. Use a suitable medium such as YPD or MMS and incubate at the optimal temperature (25-30°C) and pH (6.0-7.0). <a href="#">[3]</a> <a href="#">[8]</a> <a href="#">[17]</a> 3. Extend the incubation period, as carotenoid production often increases in the stationary phase (typically after 72-120 hours). <a href="#">[8]</a> <a href="#">[13]</a>
Good cell growth, but low torularhodin yield.	1. Culture conditions favor biomass over pigment production. 2. Inadequate aeration. 3. The metabolic pathway is favoring other carotenoids (e.g., $\beta$ -carotene) over torularhodin.	1. Modify the C/N ratio in the medium; a lower ratio can sometimes favor pigment production over lipid biosynthesis. <a href="#">[9]</a> Induce mild oxidative or light stress to stimulate torularhodin synthesis as a protective mechanism. <a href="#">[4]</a> <a href="#">[10]</a> 2. Increase the aeration rate; carotenoid synthesis is an aerobic process. <a href="#">[9]</a> <a href="#">[12]</a> 3. Analyze the full carotenoid profile with HPLC. Strain-specific factors and culture conditions can alter the final carotenoid composition. <a href="#">[11]</a> Higher temperatures may enhance torularhodin synthesis over $\beta$ -carotene. <a href="#">[18]</a>

<p>Difficulty in extracting carotenoids from the yeast pellet.</p>	<p>1. Inefficient cell wall disruption. 2. Incorrect solvent or solvent mixture used for extraction.</p>	<p>1. The rigid yeast cell wall must be effectively disrupted. Try methods like thermal acid treatment, bead milling, or enzymatic lysis prior to solvent addition.<a href="#">[4]</a><a href="#">[14]</a><a href="#">[17]</a> 2. Use a sequence of solvents. Acetone is effective for initial extraction from the wet biomass, followed by partitioning into hexane.<a href="#">[16]</a> Torularhodin's carboxyl group makes it slightly more polar than carotenes, which can be exploited for selective extraction.<a href="#">[18]</a><a href="#">[19]</a></p>
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<p>Inconsistent torularhodin yields between batches.</p>	<p>1. Variability in inoculum preparation (age, size). 2. Minor deviations in media components or cultivation parameters (pH, temperature). 3. Genetic instability of a mutant strain.</p>	<p>1. Standardize your inoculum preparation protocol, ensuring consistent cell density and physiological state.<a href="#">[5]</a> 2. Precisely control all environmental parameters using a bioreactor if possible. Calibrate pH meters and thermometers regularly. 3. If using a mutant, periodically re-select single colonies with the desired high-pigment phenotype to maintain strain integrity.<a href="#">[3]</a></p>
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## Data Presentation

Table 1: **Torularhodin** and Total Carotenoid Production in Various Yeast Strains

Yeast Strain	Carbon Source	Total Carotenoids	Torularhodin Content	Reference
Rhodotorula mucilaginosa I2002	Glucose (10 g/L)	121.3 ± 7.0 µg/g dw	50.5 ± 3.0 µg/g dw (41.7% of total)	<a href="#">[17]</a>
Rhodotorula mucilaginosa I2002	Glycerol	78.1 ± 3.0 µg/g dw	32.0 ± 1.0 µg/g dw (41.0% of total)	<a href="#">[17]</a>
Rhodotorula mucilaginosa I2002	Xylose	56.0 ± 6.0 µg/g dw	17.4 ± 1.0 µg/g dw (31.1% of total)	<a href="#">[17]</a>
Rhodotorula glutinis	Concentrated Grape Must	915.4 µg/g dw	721.3 µg/g dw (78.8% of total)	<a href="#">[12]</a>
Sporobolomyces ruberrimus H110	Technical Glycerol	3.84 mg/g	3.70 mg/g (96.4% of total)	<a href="#">[15]</a>
Rhodotorula sp. ELP2022	Mineral Synthetic Medium	293 µg/g dw	151.8 µg/g dw (51.8% of total)	<a href="#">[18]</a>

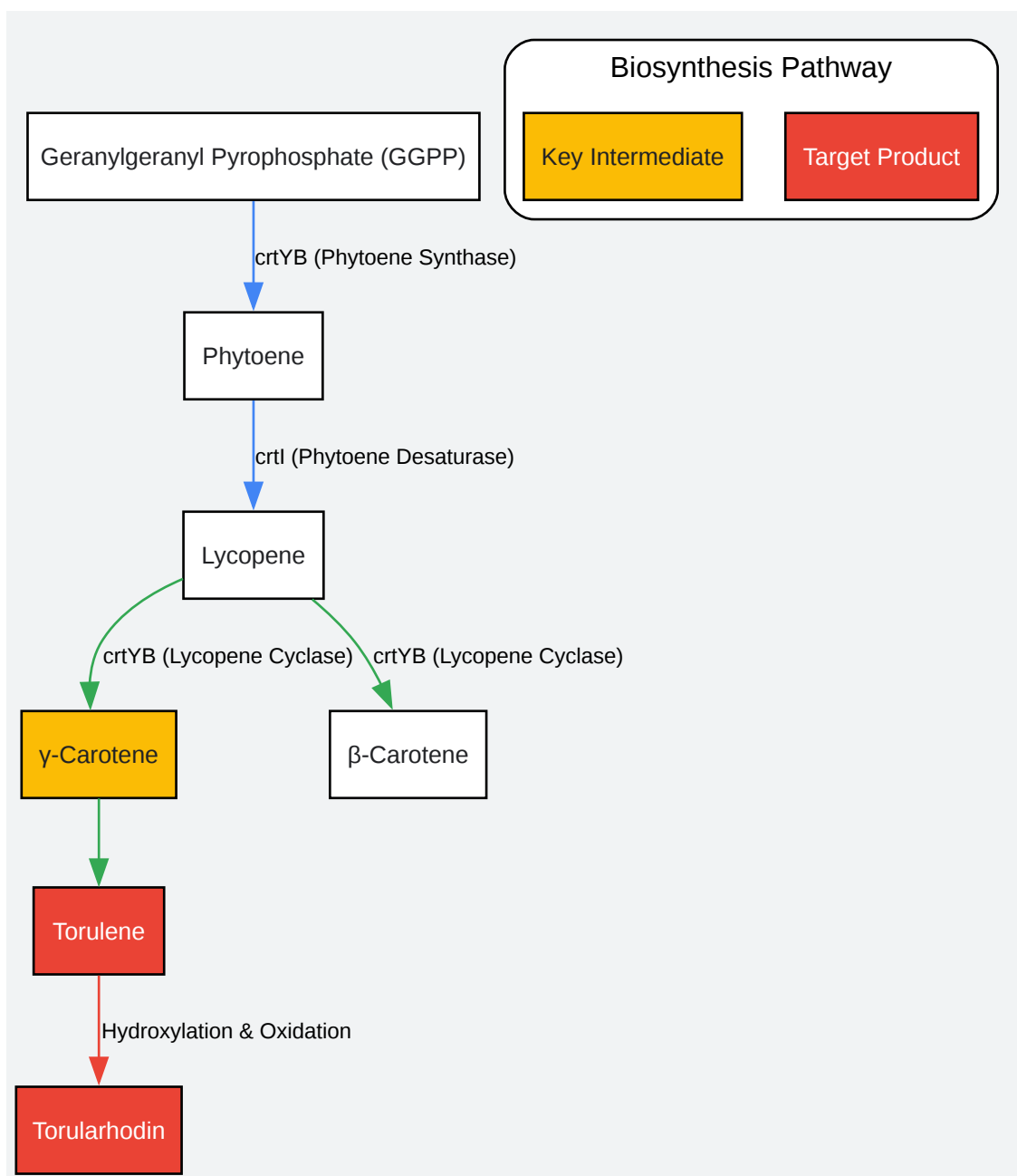
dw: dry weight

Table 2: Optimized Conditions for Carotenoid Production by Rhodotorula Strains

Parameter	Rhodotorula glutinis	Rhodotorula mucilaginosa	Rhodotorula sp. ATL72	Reference
Temperature	30 °C	30 °C	27.5 °C	[8]
Initial pH	6.6	6.6	6.7	[8]
Incubation Time	120 hours	120 hours	98 hours	[8]
NaCl Concentration	3%	6%	3.5%	[8]
Optimal Media Components	N/A	N/A	Malt Extract, Fructose, Urea, Yeast Extract	

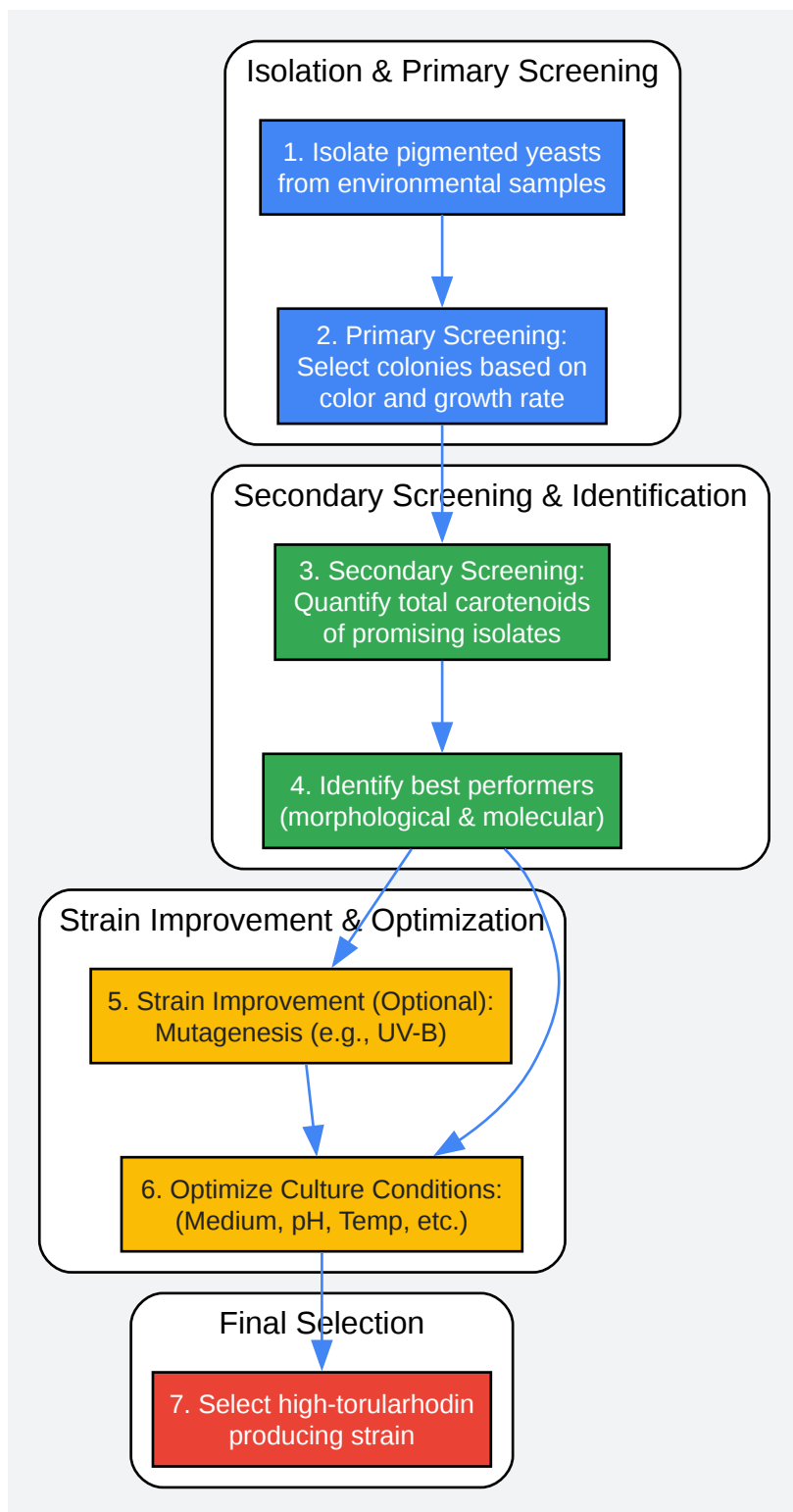
## Visualizations

## Diagrams of Pathways and Workflows



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Caption: **Torularhodin** biosynthesis pathway in *Rhodotorula* yeasts.[1][20]



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Caption: Experimental workflow for selecting high-producing yeast strains.[5][6]



## Experimental Protocols

### Protocol 1: Screening and Isolation of Carotenoid-Producing Yeast

This protocol is adapted from methodologies for isolating and screening pigmented yeasts.[5]  
[6]

- **Sample Collection:** Collect samples from sources rich in yeasts, such as flowers, fruits, and tree exudates.[5]
- **Isolation:** Serially dilute the samples in sterile water and plate them onto YM agar (3 g/L yeast extract, 3 g/L malt extract, 5 g/L peptone, 10 g/L dextrose, 20 g/L agar, pH 4.5-5.0).[3]
- **Incubation:** Incubate plates at 25-30°C for 5-7 days.
- **Primary Screening:** Visually inspect plates for pigmented (red, orange, pink) colonies. Select distinct colonies based on intense coloration and robust growth. Streak each selected colony onto a fresh plate to ensure purity.[5]
- **Secondary Screening:** Inoculate each pure isolate into a liquid medium (e.g., YPD). Grow cultures in a shaker (180-200 rpm) at 25-30°C for 72-120 hours.[13]
- **Analysis:** Harvest the cells by centrifugation. Extract the total carotenoids and measure the yield spectrophotometrically to identify the most promising strains for further study.[5]

### Protocol 2: Strain Improvement by UV-B Mutagenesis

This protocol describes a general method for creating hyper-producing mutants.[3][7]

- **Cell Preparation:** Grow the selected parent strain in liquid medium to the logarithmic phase.
- **Harvest and Resuspend:** Centrifuge the culture to pellet the cells. Wash the pellet twice with sterile distilled water and resuspend in water to a concentration of approximately  $10^7$  cells/mL.[3]
- **UV-B Exposure:** Place 5 mL of the cell suspension in a sterile petri dish or quartz tube. Expose the cells to UV-B radiation (e.g., at a dose of 100-200 J/m<sup>2</sup>). The optimal exposure

time and distance from the UV source should be determined empirically to achieve a survival rate of 1-5%.

- **Plating:** Immediately after exposure, plate serial dilutions of the irradiated cell suspension onto YM or YPD agar plates.
- **Incubation and Selection:** Incubate the plates in the dark at 20-25°C for 48-72 hours to prevent DNA photo-repair processes.[3] Screen the resulting colonies for those with a more intense reddish color compared to the parent strain.
- **Verification:** Isolate the selected hyper-pigmented colonies and quantify their **torularhodin** production in liquid culture to confirm the improvement.

## Protocol 3: Cultivation for Torularhodin Production

This protocol outlines a batch cultivation process in a shake flask.

- **Inoculum Preparation:** Inoculate a single colony of the selected high-producing strain into 50 mL of YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose) in a 250 mL flask. Incubate at 30°C, 210 rpm for 72 hours.[17][18]
- **Production Culture:** Transfer the inoculum to the production medium at a starting concentration of approximately 1 g/L dry cell weight.[17] The production medium can be a synthetic medium or an optimized complex medium (see Table 2).
- **Incubation:** Incubate the production culture at the optimized temperature (e.g., 27.5°C), pH (e.g., 6.7), and agitation (e.g., 180 rpm) for 96-120 hours.[13][17]
- **Harvesting:** After incubation, harvest the yeast cells by centrifugation (e.g., 3,000 x g for 10 min). Wash the cell pellet twice with distilled water.[17]
- **Biomass Determination:** Dry a portion of the cell pellet at 60-100°C to a constant weight to determine the dry cell biomass.[3][17] The remaining pellet can be stored at -20°C or -40°C for carotenoid extraction.[3][17]

## Protocol 4: Torularhodin Extraction and Quantification

This protocol combines cell disruption and solvent extraction for analysis.[3][17]

- Cell Disruption (Thermal Acid Treatment): Resuspend a known weight of the lyophilized or wet cell pellet in a suitable buffer. Add an equal volume of HCl (e.g., 4M) and incubate in a water bath at 55-60°C for 1 hour to lyse the cells.[17] Neutralize the solution afterward.
- Initial Extraction: Add acetone to the lysed cell suspension and vortex vigorously for 1-2 minutes until the pellet becomes colorless. Centrifuge to separate the supernatant containing the pigments. Repeat this step until all color is removed from the pellet.[3]
- Phase Separation: Combine all acetone supernatants. Add an equal volume of n-hexane and a smaller volume of distilled water to the mixture. Vortex and centrifuge to separate the phases. The carotenoids will partition into the upper hexane layer.[15]
- Quantification (Spectrophotometry): Measure the absorbance of the hexane extract at the appropriate wavelength (around 485-500 nm). The total carotenoid concentration can be estimated using a standard formula.[15]
- Quantification (HPLC): For accurate quantification of **torularhodin**, evaporate the hexane extract to dryness under nitrogen and redissolve in a suitable solvent for HPLC analysis (e.g., acetone/methanol). Use a C18 column and a gradient elution program. Identify and quantify **torularhodin** by comparing its retention time and absorption spectrum to a pure standard.[3]

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## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Isolation, Identification and Screening of Carotenoid-Producing Strains of *Rhodotorula glutinis* [scirp.org]

- 6. researchgate.net [researchgate.net]
- 7. Production of Torularhodin, Torulene, and  $\beta$ -Carotene by Rhodotorula Yeasts | Springer Nature Experiments [experiments.springernature.com]
- 8. ijcmas.com [ijcmas.com]
- 9. mdpi.com [mdpi.com]
- 10. Carotenoids and Some Other Pigments from Fungi and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Torulene and torularhodin: “new” fungal carotenoids for industry? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Carotenoids Production from Rhodotorula sp. Strain ATL72 for Enhancing Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. A New Method for Selective Extraction of Torularhodin from Red Yeast Using CO<sub>2</sub>-SFE Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
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